Cas no 2229091-90-9 (1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one)

1,1,1-Trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one is a fluorinated aromatic ketone characterized by its unique trifluoromethyl and methoxy-substituted phenyl structure. This compound exhibits high thermal and chemical stability due to the presence of electron-withdrawing fluorine atoms, making it suitable for applications in advanced organic synthesis and pharmaceutical intermediates. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability in drug development. Its well-defined molecular structure allows for precise reactivity in cross-coupling and nucleophilic substitution reactions. The compound’s fluorine-rich composition also contributes to its utility in agrochemical research, where such motifs are often leveraged for their metabolic resistance and binding affinity.
1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one structure
2229091-90-9 structure
Product Name:1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one
CAS No:2229091-90-9
MF:C11H10F4O2
MW:250.189517498016
CID:6000284
PubChem ID:165659585
Update Time:2025-10-22

1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one
    • EN300-1973727
    • 2229091-90-9
    • Inchi: 1S/C11H10F4O2/c1-6-3-8(12)7(9(4-6)17-2)5-10(16)11(13,14)15/h3-4H,5H2,1-2H3
    • InChI Key: KBVFLUUCUAWZHU-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=CC(=C1CC(C(F)(F)F)=O)OC

Computed Properties

  • Exact Mass: 250.06169221g/mol
  • Monoisotopic Mass: 250.06169221g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3Ų

1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one Pricemore >>

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1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one Related Literature

Additional information on 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one

Comprehensive Overview of 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one (CAS No. 2229091-90-9)

The compound 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one (CAS No. 2229091-90-9) is a fluorinated aromatic ketone with significant potential in pharmaceutical and agrochemical applications. Its unique molecular structure, featuring trifluoromethyl and methoxy groups, contributes to its distinct chemical properties and reactivity. This article delves into the compound's characteristics, synthesis, applications, and market trends, addressing common queries from researchers and industry professionals.

One of the most searched questions about 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one revolves around its synthesis. The compound is typically synthesized through a multi-step process involving fluorination and methoxylation of precursor molecules. Researchers often inquire about the optimal conditions for achieving high yields, with recent studies highlighting the role of catalysts and solvent systems in improving efficiency. The presence of fluoro and methoxy groups enhances the compound's stability and bioavailability, making it a valuable intermediate in drug development.

In the pharmaceutical industry, 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one has garnered attention for its potential as a building block in small-molecule drugs. Its lipophilicity and electron-withdrawing properties make it suitable for designing compounds targeting metabolic disorders and inflammatory diseases. Recent trends in drug discovery emphasize the importance of fluorinated compounds, and this molecule aligns well with the demand for innovative therapeutic agents.

Another area of interest is the compound's application in agrochemicals. The fluoro and methoxy substituents contribute to its pesticidal and herbicidal activity, addressing the growing need for sustainable crop protection solutions. With the global focus on green chemistry, researchers are exploring eco-friendly synthesis routes for 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one to minimize environmental impact.

Market dynamics for 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one reflect the increasing demand for fluorinated intermediates in Asia-Pacific and North America. Companies specializing in custom synthesis and contract research are actively investing in scaling up production to meet industry needs. Analysts predict steady growth in the compound's market share, driven by its versatility and expanding applications.

Safety and handling of 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one are frequently discussed topics. While the compound is not classified as hazardous under standard regulations, proper storage in airtight containers and adherence to laboratory safety protocols are recommended. Researchers often seek guidance on analytical methods for purity assessment, with HPLC and NMR being the most reliable techniques.

In conclusion, 1,1,1-trifluoro-3-(2-fluoro-6-methoxy-4-methylphenyl)propan-2-one (CAS No. 2229091-90-9) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features and growing market relevance make it a subject of ongoing research and development. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing fluorine chemistry and sustainable innovation.

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